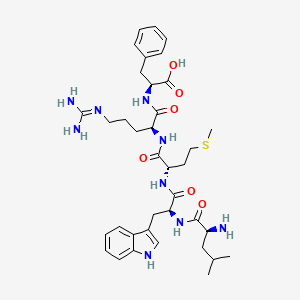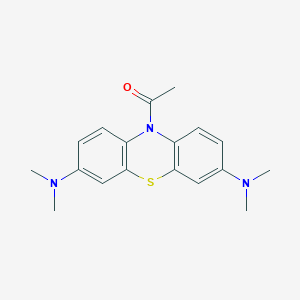![molecular formula C17H16Cl2N2O5 B1342057 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide CAS No. 76120-22-4](/img/structure/B1342057.png)
2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide is a synthetic organic compound characterized by its complex aromatic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the core aromatic structures. One common route includes the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by etherification with 2-nitrophenol. The final step involves the amidation reaction with N-ethylpropanamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Large-scale production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Formation of 2-[5-(2,4-dichlorophenoxy)-2-aminophenoxy]-N-ethylpropanamide.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: In biological research, it may be used to study the effects of aromatic compounds on biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro and amide groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
Triclosan: An antibacterial agent with a similar dichlorophenoxy structure but different functional groups.
Uniqueness: 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide is unique due to its combination of nitro and amide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-3-20-17(22)10(2)25-16-9-12(5-6-14(16)21(23)24)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFRHHEMOGTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601973 |
Source


|
| Record name | 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76120-22-4 |
Source


|
| Record name | 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)



![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)


![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)




![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)

